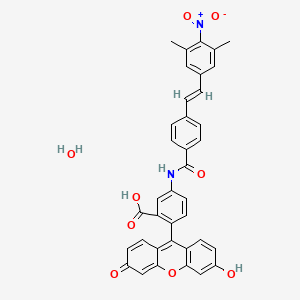

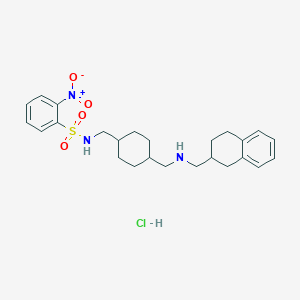

Flu-DNB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

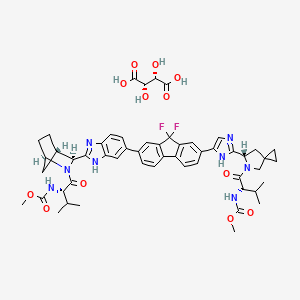

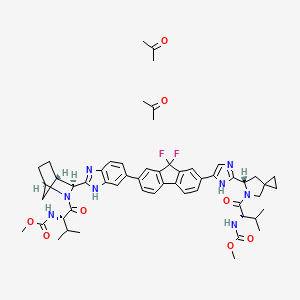

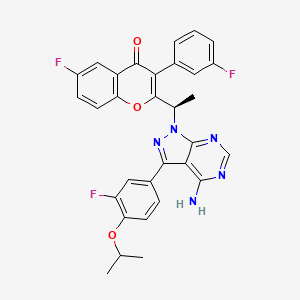

Flu-DNB is a 2,6-dimethylnitrobenzene-based compound . It is a photocontrollable nitric oxide (NO)-releasing compound, also known as a caged NO . It has been demonstrated to generate NO via a two-photon excitation (TPE) process .

Chemical Reactions Analysis

Flu-DNB releases NO upon irradiation with UVA-visible light, as well as upon femtosecond-pulse laser irradiation in the near-infrared range . After pulse laser irradiation to a solution of Flu-DNB, oxidation products of NO were observed .

科学的研究の応用

Photocontrollable Nitric Oxide (NO) Releasing Compounds

Flu-DNB is a photocontrollable nitric oxide (NO)-releasing compound . These compounds, also known as caged NOs, are very useful to expose cells or tissues to NO in a spatiotemporally well-controlled manner . This allows for precise investigations of biological responses to NO and NO-related signaling pathways .

Development of Photoinduced NO Releasers

Flu-DNB has been used in the development of photoinduced NO releasers . These releasers are based on two mechanisms: photoinduced isomerization reaction of a dimethylnitrobenzene moiety conjugated with a pi-electron system, and photoinduced electron transfer of a moderately electron-rich N-nitroso aminophenol moiety linked with an antenna dye moiety .

Cellular and Ex Vivo Applications

Flu-DNB has been used in cellular and ex vivo applications . The ability to control the release of NO in a spatiotemporally precise manner allows for detailed investigations of cellular responses to NO .

Vasodilation Studies

Flu-DNB can be used in studies related to vasodilation . The controlled release of NO, a known vasodilator, can help in understanding the mechanisms of vasodilation and its role in various physiological processes .

Two-Photon Decomposition

Flu-DNB has been used in studies related to two-photon decomposition . The two-photon decomposition cross section (δu value) of Flu-DNB was found to be about 8 times higher than that of Flu-DNB .

Influenza Research

While not directly mentioned in the search results, it’s worth noting that compounds like Flu-DNB could potentially be used in influenza research . The ability to control the release of NO could provide insights into the discovery of a distinctive class of therapeutic candidates that ensure high efficiency but low cytotoxicity .

特性

IUPAC Name |

5-[[4-[(E)-2-(3,5-dimethyl-4-nitrophenyl)ethenyl]benzoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H26N2O8.H2O/c1-20-15-23(16-21(2)35(20)39(45)46)4-3-22-5-7-24(8-6-22)36(42)38-25-9-12-28(31(17-25)37(43)44)34-29-13-10-26(40)18-32(29)47-33-19-27(41)11-14-30(33)34;/h3-19,40H,1-2H3,(H,38,42)(H,43,44);1H2/b4-3+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICHISZJWNEUDF-BJILWQEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C=CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)/C=C/C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H28N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flu-DNB | |

Q & A

Q1: How does Flu-DNB release nitric oxide, and what are the observed biological effects?

A1: Flu-DNB releases nitric oxide (NO) upon excitation with a femtosecond near-infrared pulse laser. This process, confirmed through the detection of NO oxidation products [, ], occurs via a two-photon excitation mechanism []. The released NO then acts as a signaling molecule, inducing localized biological responses. For instance, in living mouse brains, Flu-DNB-mediated NO release led to transient vasodilation and chemoattraction of microglial processes specifically at the irradiation site [].

Q2: What are the advantages of using two-photon excitation for nitric oxide release with Flu-DNB?

A2: Two-photon excitation offers superior spatial and temporal control over NO release compared to traditional one-photon methods []. This precision stems from the non-linear nature of two-photon absorption, which confines excitation to the focal volume of the laser beam. Consequently, researchers can achieve subcellular resolution in NO delivery [], enabling targeted studies of NO's role in various biological processes with minimal off-target effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)